(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride
CAS No.: 1956437-54-9
Cat. No.: VC4498489
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63
* For research use only. Not for human or veterinary use.

CAS No. | 1956437-54-9 |
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Molecular Formula | C6H14ClNO2 |
Molecular Weight | 167.63 |
IUPAC Name | [(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Standard InChI Key | TYCNWXGJJIVMOT-FYZOBXCZSA-N |
SMILES | C1CNCC(OC1)CO.Cl |
Chemical and Physical Properties
Structural Characteristics
The compound features a 1,4-oxazepane core, a saturated seven-membered ring with nitrogen at position 1 and oxygen at position 4. The (R)-configuration at the hydroxymethyl group (C2 position) confers stereochemical specificity, distinguishing it from its (S)-enantiomer. X-ray crystallography of analogous oxazepane derivatives reveals chair-like conformations, with the hydroxyl group occupying an equatorial position to minimize steric strain .
Physicochemical Data
Key properties derived from experimental and supplier data include:
The compound’s hydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications .
Synthesis and Optimization
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize temperature and mixing, reducing racemization risks. Final purification via recrystallization from ethanol/water mixtures achieves >98% enantiomeric excess (ee) .
Comparative Analysis with (S)-Enantiomer
The (R)-enantiomer’s distinct stereochemistry may confer unique target selectivity, warranting further study.
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate interactions with neurological targets (e.g., GABA receptors).
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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Stereochemical Optimization: Compare (R)- and (S)-forms in structure-activity relationship (SAR) studies.
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